molecular formula C24H23N5OS2 B4355108 N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4355108
M. Wt: 461.6 g/mol
InChI Key: ICNHYLZFSXLFMP-UHFFFAOYSA-N
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Description

N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantyl, thiazolyl, thienyl, pyrazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 1-adamantylamine, 2-bromo-1,3-thiazole, and 2-thienylpyrazolo[1,5-a]pyrimidine. The synthesis may proceed through the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl and adamantyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazolyl and pyrazolo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thienyl group.

    Reduction: Formation of amines from the carboxamide group.

    Substitution: Formation of substituted thiazoles or pyrazolopyrimidines.

Mechanism of Action

The mechanism of action of N2-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of adamantyl, thiazolyl, thienyl, pyrazolo, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS2/c30-22(17-9-21-25-4-3-18(29(21)28-17)19-2-1-5-31-19)27-23-26-20(13-32-23)24-10-14-6-15(11-24)8-16(7-14)12-24/h1-5,9,13-16H,6-8,10-12H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNHYLZFSXLFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=NN6C(=CC=NC6=C5)C7=CC=CS7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
N~2~-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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